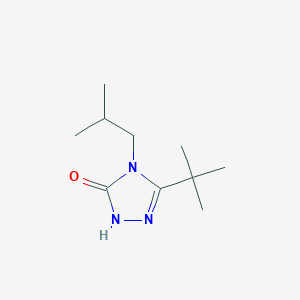

3-tert-butyl-4-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Description

The compound 3-tert-butyl-4-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one belongs to the 4,5-dihydro-1H-1,2,4-triazol-5-one family, a class of heterocyclic compounds characterized by a five-membered ring containing three nitrogen atoms. These derivatives are renowned for their diverse biological activities, including antifungal, antimicrobial, antioxidant, and antitumor properties .

Properties

IUPAC Name |

3-tert-butyl-4-(2-methylpropyl)-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O/c1-7(2)6-13-8(10(3,4)5)11-12-9(13)14/h7H,6H2,1-5H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXEZGOCCQQLGDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=NNC1=O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-tert-butyl-4-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butylamine, 2-methylpropylamine, and a suitable triazole precursor.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the formation of the triazole ring.

Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

3-tert-butyl-4-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

3-tert-butyl-4-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies.

Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

Industry: In industrial applications, the compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-tert-butyl-4-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. The compound may act by:

Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity and affecting metabolic pathways.

Receptor Binding: Interacting with cellular receptors, leading to changes in cellular signaling and function.

Pathway Modulation: Modulating key biochemical pathways, such as those involved in cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features and Substituent Effects

The 4,5-dihydro-1H-1,2,4-triazol-5-one scaffold is highly tunable, with substituents at positions 3 and 4 significantly influencing physicochemical and biological properties. Key analogs include:

- 3-Alkyl/Aryl-4-Amino Derivatives: These serve as precursors for Schiff base formation (e.g., reaction with aldehydes to generate 4-arylidenamino derivatives) .

- 4-Benzylidenamino Derivatives: Schiff bases like 3-methyl-4-(3-ethoxy-4-hydroxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one exhibit dual acidic sites (phenolic -OH and triazolone N-H) .

- Acetylated/Methylated Derivatives: Acylation or methylation of the amino group modulates solubility and bioactivity .

Table 1: Structural Comparison of Selected Analogs

Acidic Properties and pKa Values

The triazolone ring exhibits weak acidity due to the N-H group (pKa ~10–12 in non-aqueous media). Substituents like phenolic -OH or electron-withdrawing groups lower pKa values. For example:

- 3a (): pKa1 = 6.8 (phenolic -OH), pKa2 = 10.2 (N-H) in isopropyl alcohol.

- 3-Alkyl-4-(thiophenyl) Derivatives () : pKa ≈ 9.5–10.5 (N-H only).

- Unsubstituted Triazolone : Theoretical pKa ~11–12 .

Table 2: pKa Comparison in Non-Aqueous Solvents

Antitumor and Antimicrobial Effects

- Antitumor : Derivatives like 4-benzyl-3-[(1-methylpyrrol-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one show anticancer activity via molecular docking with DNA/protein targets .

- Antimicrobial : Schiff base analogs exhibit moderate activity against Gram-positive bacteria and fungi .

Antioxidant Capacity

Antioxidant efficacy is assessed via radical scavenging (DPPH/ABTS), reducing power, and metal chelation. Key findings:

- 3-Alkyl-4-(3,4-dihydroxybenzylidenamino) Derivatives (): Exhibit superior reducing power (comparable to BHT/BHA) due to catechol groups .

- 3-Methyl-4-(4-diethylaminobenzylidenamino) (): Moderate scavenging activity (IC50 ~50–100 μM) .

- Target Compound: Predicted lower activity due to lack of phenolic/electron-donating groups.

Biological Activity

3-tert-butyl-4-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a compound of interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 2197805-64-2 |

| Molecular Formula | C10H19N3O |

| Molecular Weight | 197.28 g/mol |

Mechanisms of Biological Activity

Research indicates that compounds with a triazole ring exhibit various biological activities, including antifungal, antibacterial, and anticancer properties. The biological activity of this compound may be attributed to its ability to interact with specific biological targets.

Anticancer Properties

A study examined the potential of triazole derivatives as bromodomain inhibitors. The research highlighted that certain triazole compounds demonstrated significant binding affinity to bromodomain-containing protein 9 (BRD9), which is implicated in cancer progression. The identified compounds showed submicromolar IC50 values, indicating promising anticancer activity .

Case Studies

- In Vitro Studies :

- Pharmacokinetic Studies :

Research Findings

Recent findings emphasize the importance of structural modifications in enhancing the biological activity of triazole compounds. For instance:

- Molecular Docking Studies : These studies indicated that specific substitutions on the triazole ring could enhance binding affinity to target proteins involved in cancer cell proliferation .

- Selectivity Profiles : Compounds were assessed for selectivity against various bromodomains. The results showed that some derivatives selectively inhibited BRD9 over other bromodomains, suggesting a targeted approach in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.